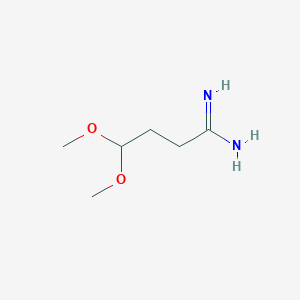

4,4-Dimethoxybutanimidamide

Description

4,4-Dimethoxybutanimidamide (CAS: Not explicitly provided) is an amidine derivative characterized by a butanimidamide backbone substituted with two methoxy groups at the 4-positions. Amidines are known for their strong basicity and versatility in organic synthesis, often serving as intermediates in pharmaceuticals, agrochemicals, and polymer chemistry. The dimethoxy groups likely enhance solubility in polar solvents and influence electronic properties via resonance effects .

Properties

IUPAC Name |

4,4-dimethoxybutanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-9-6(10-2)4-3-5(7)8/h6H,3-4H2,1-2H3,(H3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKWBNDRXAUQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC(=N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxybutanimidamide typically involves the reaction of 4,4-dimethoxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the imidamide group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethoxybutanimidamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidamide group can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 4,4-dimethoxybutanoic acid or 4,4-dimethoxybutanal.

Reduction: Formation of 4,4-dimethoxybutylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethoxybutanimidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxybutanimidamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The imidamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Key Differences :

- Backbone : The target compound has a butanimidamide chain, whereas 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide () features a pentane spacer with ether linkages and benzimidamide termini.

- Functional Groups : Both contain amidine moieties, but the latter includes ether (–O–) bridges, which increase molecular flexibility and may improve thermal stability in polymer matrices .

Property Comparison :

Functional Group Analog: 4-(Dimethylamino)benzohydrazide

Key Differences :

- Core Functional Group: The target compound is an amidine, while 4-(Dimethylamino)benzohydrazide () is a hydrazide (–CONHNH₂).

- Electronic Effects: Dimethoxy groups donate electrons via resonance, whereas dimethylamino (–N(CH₃)₂) in the hydrazide offers stronger basicity and hydrogen-bonding capacity .

Application-Based Comparison: Polyimides and Pesticides

Polymer Chemistry :

- Thermal Performance: Terpolyimides in decompose at ~540°C, attributed to aromatic dianhydrides.

- Mechanical Strength : Terpolyimides show tensile strength enhancements from rigid dianhydrides (e.g., BPDA). Dimethoxybutanimidamide’s flexibility might reduce tensile modulus compared to fully aromatic systems .

Agrochemical Relevance :

- While 2,4-DB () is a phenoxy herbicide, amidine derivatives like this compound could exhibit different modes of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.